2-Ethoxy-4,6-dimethylpyrimidin-5-amine
Overview
Description
“2-Ethoxy-4,6-dimethylpyrimidin-5-amine” is a chemical compound . It is a derivative of 4,6-Dimethylpyrimidin-5-amine , which is a solid substance with a molecular weight of 123.16 . The linear formula for 4,6-Dimethylpyrimidin-5-amine is C6H9N3 .
Synthesis Analysis
The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported . ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-5-amine, a related compound, is composed of a single alpha-subunit protein, which contains the pore-forming region and voltage sensor, associated with one or more accessory beta-subunit proteins .
Scientific Research Applications
Antifungal Applications
Research has demonstrated that derivatives of dimethylpyrimidin, similar to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, exhibit significant antifungal properties. These compounds have been synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger, with one study showing that some derivatives have a more potent effect on Aspergillus terreus compared to Aspergillus niger. This suggests potential development into useful antifungal agents (Jafar et al., 2017).
Structural and Chemical Transformations
Structural analysis and chemical reactivity studies have been conducted on compounds related to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine. For instance, one study describes the transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under specific conditions, highlighting the compound's complex structure and potential for further chemical modifications (Guo-qing Wang et al., 2010).
Heterocyclic Compound Synthesis
The synthesis of polyfunctional fused heterocyclic compounds, involving reactions with components structurally related to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, has been explored. These syntheses lead to the creation of new compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003).
Antiangiogenic Potential
Derivatives of pyrimidin compounds, akin to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, have been evaluated for their antiangiogenic potential, which is crucial in the development of cancer therapies. A study involving docking simulations with VEGFR-2 kinase suggests that certain derivatives could serve as potent antiangiogenic agents, offering a promising avenue for drug development (Jafar & Hussein, 2021).
Inhibition of Nitric Oxide Production
Compounds related to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine have been shown to inhibit nitric oxide production in immune-activated cells. This bioactivity suggests potential therapeutic applications in diseases where the regulation of nitric oxide is beneficial, highlighting the versatility of pyrimidin derivatives in biomedical research (Jansa et al., 2014).
properties
IUPAC Name |
2-ethoxy-4,6-dimethylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-4-12-8-10-5(2)7(9)6(3)11-8/h4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANLZYWLYDOJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4,6-dimethylpyrimidin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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